molecular formula C8H13ClN2OS B2382529 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride CAS No. 2173998-74-6

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride

Cat. No.: B2382529
CAS No.: 2173998-74-6
M. Wt: 220.72
InChI Key: GZCSLHWIZWGGHV-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors under specific conditions. One common method includes the use of thiourea and halogenated tetrahydrofuran derivatives in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c9-8-10-4-7(12-8)3-6-1-2-11-5-6;/h4,6H,1-3,5H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCSLHWIZWGGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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